3-(2-Hydroxyphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

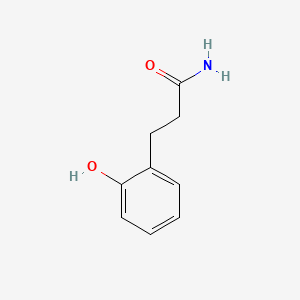

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4,11H,5-6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJLLJYEHWTXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176903 | |

| Record name | 2-Hydroxybenzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22367-76-6 | |

| Record name | 2-Hydroxybenzenepropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022367766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 3-(2-Hydroxyphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the chemical properties of 3-(2-Hydroxyphenyl)propanamide, a phenolic amide of interest in synthetic and medicinal chemistry. We will explore its structural features, physicochemical characteristics, spectroscopic profile, and synthetic methodologies. The causality behind experimental choices and protocols is detailed to provide actionable insights for laboratory applications. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction

This compound is an organic compound featuring a propanamide side chain attached to a phenol ring at the ortho position. This unique arrangement of a hydroxyl group, an amide, and an aromatic ring imparts a specific set of chemical characteristics that make it a valuable intermediate in organic synthesis. Its structure is related to 3-(2-hydroxyphenyl)propanoic acid (melilotic acid), a natural product found in various plants. The presence of multiple functional groups—a phenolic hydroxyl, an amide, and an aromatic ring—offers several sites for chemical modification, making it a versatile scaffold for developing novel molecules, particularly in the field of drug discovery. This document serves as a technical resource for professionals requiring a deep understanding of this compound's chemical behavior.

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to exploring its chemistry.

-

IUPAC Name: this compound

-

CAS Number: 22367-76-6[1]

-

Molecular Formula: C₉H₁₁NO₂

-

Molecular Weight: 165.19 g/mol

The structural arrangement consists of a benzene ring substituted with a hydroxyl (-OH) group and a 3-aminopropan-1-one group (-CH₂CH₂CONH₂) at adjacent positions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, such as solvent selection for reactions or purification.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | PubChem |

| Molecular Formula | C₉H₁₁NO₂ | PubChem |

| CAS Number | 22367-76-6 | Chemsrc[1] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in DMSO, Acetone, Chloroform | BioCrick[2] |

| Storage | Sealed in dry, Room Temperature | Achmem[3] |

Spectroscopic Characterization

Spectroscopic data provides the empirical backbone for structural confirmation. Below is an analysis of the expected spectral features of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The key diagnostic peaks arise from the O-H, N-H, C=O, and aromatic C-H bonds.

-

O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadness is a direct consequence of intermolecular hydrogen bonding.

-

N-H Stretch (Amide): Primary amides typically show two distinct bands ('twin peaks') in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[4]. These may overlap with the phenolic O-H band.

-

C=O Stretch (Amide I band): A strong, sharp absorption peak is anticipated between 1650-1690 cm⁻¹[4]. This is one of the most characteristic peaks in the spectrum.

-

N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, typically appears around 1590-1650 cm⁻¹[4].

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenolic): A distinct peak around 1200-1260 cm⁻¹ indicates the stretching of the phenolic C-O bond.

The combination of these specific absorptions provides a unique "fingerprint" for the molecule, confirming the presence of all key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum will show distinct signals for each unique proton environment. Based on the structure of this compound, the following resonances are predicted:

-

Aromatic Protons (Ar-H): Four protons on the benzene ring will appear as a complex multiplet pattern in the range of δ 6.7-7.3 ppm. The ortho-substitution pattern leads to distinct chemical shifts and coupling constants for each aromatic proton.

-

Amide Protons (-CONH₂): The two amide protons are often observed as a broad singlet between δ 5.0-8.0 ppm[5]. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

-

Phenolic Proton (-OH): A broad singlet corresponding to the hydroxyl proton is expected, typically in the range of δ 4.0-7.0 ppm, although its position is also highly dependent on experimental conditions.

-

Methylene Protons (-CH₂-): Two methylene groups (-CH₂-CH₂-) will be present. They will appear as two distinct triplets around δ 2.5-3.0 ppm due to coupling with each other (n+1 rule)[5]. The methylene group adjacent to the aromatic ring will be slightly more upfield than the one adjacent to the carbonyl group.

The carbon NMR spectrum provides one signal for each unique carbon atom.

-

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded and will appear far downfield, typically between δ 170-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons in the range of δ 115-160 ppm. The carbon atom bearing the hydroxyl group (C-OH) will be the most downfield in this region (around δ 155 ppm), while the carbon attached to the propanamide chain will also be significantly deshielded.

-

Methylene Carbons (-CH₂-): The two aliphatic methylene carbons will resonate in the upfield region, typically between δ 25-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 165, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: The fragmentation of the molecular ion is a highly diagnostic tool. For this compound, key fragmentation pathways would include:

-

Loss of NH₂: Scission of the C-N bond would result in a fragment ion at m/z 149 ([M-16]⁺)[6].

-

Alpha-Cleavage: Cleavage of the bond between the two methylene groups can occur.

-

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain would lead to a prominent peak corresponding to the hydroxyphenylmethyl cation or related fragments. A major fragment is often the base peak at m/z 44, corresponding to [O=C-NH₂]⁺[6].

-

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and efficient method involves the ammonolysis (ring-opening) of dihydrocoumarin (3,4-dihydro-2H-1-benzopyran-2-one), which is the corresponding lactone. This method is often preferred for its atom economy and straightforward procedure.

Synthetic Workflow: Ammonolysis of Dihydrocoumarin

This protocol describes a robust method for synthesizing the target compound. The rationale for this choice is the commercial availability of the starting material and the high-yielding, one-step conversion.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via the ammonolysis of dihydrocoumarin.

Materials:

-

Dihydrocoumarin

-

Concentrated aqueous ammonia (28-30%)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Charging the Reactor: In a suitable high-pressure autoclave, place dihydrocoumarin (1.0 equivalent).

-

Adding Reagent: Add an excess of concentrated aqueous ammonia (e.g., 10-20 equivalents). The use of a sealed, pressure-rated vessel is critical because the reaction requires heating ammonia solution above its atmospheric boiling point to achieve a sufficient rate of nucleophilic attack on the lactone carbonyl.

-

Reaction: Seal the autoclave and heat the mixture to 120-150 °C for 6-12 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if possible.

-

Cooling and Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Isolation of Crude Product: Transfer the reaction mixture to a beaker in a fume hood. Slowly and carefully acidify the solution with concentrated HCl with cooling in an ice bath. The target compound is phenolic and will be soluble in the basic ammonia solution as its phenoxide; acidification protonates the phenoxide, causing the less soluble neutral product to precipitate.

-

Filtration: Collect the precipitated white solid by vacuum filtration and wash the filter cake with cold deionized water to remove any residual ammonium salts.

-

Purification: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid, then allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The final product's identity and purity should be confirmed by melting point determination, IR, NMR, and MS analysis.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups.

-

Phenolic Hydroxyl Group:

-

Acidity: The phenolic proton is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This increases the nucleophilicity of the oxygen, allowing for reactions like Williamson ether synthesis (to form ethers) or esterification (to form esters).

-

Electrophilic Aromatic Substitution: The -OH group is a strong activating group and ortho-, para-director. This makes the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions at the positions ortho and para to the hydroxyl group (positions 4 and 6).

-

-

Amide Group:

-

Hydrolysis: The amide bond can be hydrolyzed back to the corresponding carboxylic acid (3-(2-hydroxyphenyl)propanoic acid) and ammonia under either acidic or basic conditions with heating.

-

Reduction: The amide can be reduced to the corresponding amine (3-(2-hydroxyphenyl)propan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Aromatic Ring:

-

As mentioned, the ring is activated towards electrophilic substitution. The directing effects of both the -OH group (ortho, para) and the alkyl side chain (ortho, para, weakly activating) will reinforce substitution at the 4- and 6-positions.

-

Potential Applications

While this compound itself is primarily a synthetic intermediate, its structural motifs are found in molecules with biological activity. The N-aryl propanamide scaffold is explored in medicinal chemistry for various therapeutic targets. For instance, related N-aryl propanamides have been investigated for immunosuppressive activities and as selective androgen receptor modulators (SARMs)[7][8][9]. The ability to easily modify the phenolic hydroxyl, the amide nitrogen, and the aromatic ring makes this compound a versatile starting point for creating libraries of new chemical entities for screening in drug discovery programs.

Conclusion

This compound is a multifunctional organic compound with well-defined chemical properties. Its structure has been elucidated by comprehensive spectroscopic analysis, and its synthesis is readily achievable through established methods like the ammonolysis of dihydrocoumarin. The presence of reactive phenolic, amide, and aromatic functionalities provides a rich chemical landscape for further synthetic transformations. This guide has provided a detailed overview of its core chemical characteristics to support its effective use in research and development.

References

- 1. 3-(2-HYDROXYPHENYL)PROPIONAMIDE | CAS#:22367-76-6 | Chemsrc [chemsrc.com]

- 2. 3-Hydroxy-2-phenyl-propanamide | CAS:56598-62-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. achmem.com [achmem.com]

- 4. docbrown.info [docbrown.info]

- 5. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(2-Hydroxyphenyl)propanamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(2-Hydroxyphenyl)propanamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core chemical principles, offering detailed, step-by-step protocols for the most viable synthetic routes. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. All claims and protocols are supported by authoritative sources, which are cited throughout the text and compiled in a comprehensive reference list.

Introduction: The Significance of this compound

This compound and its derivatives are emerging as significant scaffolds in medicinal chemistry. The presence of a phenolic hydroxyl group and a propanamide side chain provides a unique combination of hydrogen bond donors and acceptors, as well as hydrophobic regions, making it a versatile pharmacophore. N-substituted derivatives of similar structures have shown promise as antimicrobial candidates, particularly against multidrug-resistant Gram-positive pathogens.[1][2] The core structure is also related to naturally occurring compounds like melilotic acid (3-(2-hydroxyphenyl)propanoic acid), which is found in various plants and has been studied for its potential biological activities.[3][4][5]

This guide will explore two primary synthetic strategies for obtaining this compound: the direct amidation of 3-(2-hydroxyphenyl)propanoic acid and the ring-opening aminolysis of dihydrocoumarin. Each pathway will be discussed in detail, including the underlying reaction mechanisms, experimental protocols, and considerations for optimization.

Synthetic Pathways

The synthesis of this compound can be approached from two main starting materials: 3-(2-hydroxyphenyl)propanoic acid or its cyclic ester (lactone), dihydrocoumarin. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Pathway 1: Direct Amidation of 3-(2-Hydroxyphenyl)propanoic Acid

The most straightforward conceptual approach is the direct condensation of 3-(2-hydroxyphenyl)propanoic acid with an ammonia source. However, the direct reaction between a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium carboxylate salt.[6] To overcome this, the carboxylic acid must be "activated" to facilitate nucleophilic attack by the amine.

Mechanism of Activation and Amidation

The activation of the carboxylic acid can be achieved using a variety of coupling agents or by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. The general mechanism involves the conversion of the hydroxyl group of the carboxylic acid into a good leaving group, which is then displaced by the amine.

Experimental Protocol: Acyl Chloride Method

This protocol details the synthesis via an acyl chloride intermediate, a common and effective method for amide synthesis.

Step 1: Synthesis of 3-(2-Hydroxyphenyl)propanoyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-hydroxyphenyl)propanoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (2-3 equivalents) in a fume hood.

-

Gently heat the mixture to 50-60 °C and stir for 1-2 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the dissolution of the starting material.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(2-hydroxyphenyl)propanoyl chloride is a reactive intermediate and is typically used immediately in the next step without further purification.

Step 2: Amidation of 3-(2-Hydroxyphenyl)propanoyl Chloride

-

Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a flask cooled in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (excess) to the stirred solution of the acyl chloride. The reaction is exothermic.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Considerations for Catalytic Direct Amidation

Recent advances have focused on the development of catalytic methods for direct amidation, which are more atom-economical and environmentally friendly.[7][8] Boron-based catalysts, for example, have shown promise in facilitating the direct condensation of carboxylic acids and amines by activating the carboxylic acid.[9][10] While a specific protocol for this compound using these catalysts is not yet established, this represents a promising area for future research and process development.

Pathway 2: Ring-Opening Aminolysis of Dihydrocoumarin

An alternative and potentially more efficient route to this compound is the aminolysis of dihydrocoumarin (3,4-dihydrochromen-2-one).[11] Dihydrocoumarin is the intramolecular ester (lactone) of 3-(2-hydroxyphenyl)propanoic acid. The ring-opening of this lactone with ammonia provides a direct route to the desired amide. This method can be advantageous as it avoids the use of harsh activating agents like thionyl chloride. Recent studies have even explored catalyst-free aminolysis of dihydrocoumarin in water, highlighting a green chemistry approach.[12]

Mechanism of Aminolysis

The mechanism involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the lactone. This leads to the opening of the lactone ring and the formation of the amide.

Experimental Protocol: Aminolysis of Dihydrocoumarin

-

In a pressure-sealed tube, dissolve dihydrocoumarin (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a concentrated solution of ammonia in methanol (e.g., 7N methanolic ammonia) in excess.

-

Seal the tube and heat the mixture to a temperature between 80-100 °C for several hours (e.g., 12-24 hours). The reaction progress should be monitored by TLC or GC-MS.

-

After cooling to room temperature, carefully vent the reaction vessel.

-

Remove the solvent and excess ammonia under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Alternative Synthetic Approaches

While the two pathways described above are the most direct, other classical organic reactions could potentially be adapted for the synthesis of this compound. These include:

-

The Ritter Reaction: This reaction involves the reaction of a nitrile with a source of a stable carbocation in the presence of a strong acid to form an N-alkyl amide.[13][14][15] While not a direct route to the primary amide, it could be used to synthesize N-substituted derivatives.

-

The Beckmann Rearrangement: This reaction rearranges an oxime to an amide in the presence of an acid catalyst.[16][17][18] One could envision a multi-step synthesis starting from a ketone precursor to this compound.

-

The Willgerodt-Kindler Reaction: This reaction converts an aryl alkyl ketone to the corresponding amide.[19][20][21] This would also represent a multi-step approach requiring a suitable ketone starting material.

These alternative routes are generally more complex and less direct than the amidation of the corresponding carboxylic acid or the aminolysis of the lactone.

Data Summary and Comparison of Pathways

| Parameter | Pathway 1: Direct Amidation (Acyl Chloride) | Pathway 2: Aminolysis of Dihydrocoumarin |

| Starting Material | 3-(2-Hydroxyphenyl)propanoic Acid | Dihydrocoumarin |

| Key Reagents | SOCl₂, NH₄OH | NH₃ (in solution) |

| Reaction Conditions | Step 1: 50-60 °C; Step 2: 0 °C to RT | 80-100 °C (sealed tube) |

| Advantages | Well-established, reliable for many amides | Fewer steps, avoids harsh activating agents |

| Disadvantages | Use of corrosive and hazardous SOCl₂, potential for side reactions | Requires elevated temperatures and pressure |

| Atom Economy | Lower, due to the use of SOCl₂ | Higher, as ammonia is directly incorporated |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the direct amidation of 3-(2-hydroxyphenyl)propanoic acid and the ring-opening aminolysis of dihydrocoumarin. The choice between these methods will depend on factors such as the availability of starting materials, scalability, and the desired level of "greenness" of the process. The direct amidation via an acyl chloride is a robust and well-understood method, while the aminolysis of dihydrocoumarin offers a more atom-economical and potentially milder alternative. Future research may focus on developing catalytic direct amidation methods to further improve the efficiency and environmental footprint of this synthesis.

References

- 1. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-(2-Hydroxyphenyl)propanoic acid | 495-78-3 [smolecule.com]

- 4. Melilotic acid | C9H10O3 | CID 873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(2-HYDROXYPHENYL)PROPIONIC ACID | 495-78-3 [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Catalytic Amidation [catalyticamidation.info]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic Amidation [catalyticamidation.info]

- 10. mdpi.com [mdpi.com]

- 11. Dihydrocoumarin | C9H8O2 | CID 660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. On water: Catalyst-free ring-opening aminolysis of dihydrocoumarin for amide bond formation [ouci.dntb.gov.ua]

- 13. Ritter reaction - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 17. jk-sci.com [jk-sci.com]

- 18. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 19. chemistry-reaction.com [chemistry-reaction.com]

- 20. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 21. Willgerodt-Kindler Reaction [organic-chemistry.org]

An In-depth Technical Guide to 3-(2-Hydroxyphenyl)propanamide

This guide provides a comprehensive technical overview of 3-(2-Hydroxyphenyl)propanamide, a small molecule of interest in medicinal chemistry and drug development. While direct research on this specific compound is limited, this document synthesizes available data on its chemical properties, plausible synthetic routes, and potential biological significance based on the activities of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

This compound, with the CAS Number 22367-76-6, is an organic compound characterized by a propanamide group attached to a phenol ring at the ortho position.[1][2][3] Its chemical structure combines a hydrophilic amide functional group with a lipophilic aromatic ring, suggesting potential for diverse biological interactions.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 22367-76-6 | [1][2][3] |

| Molecular Formula | C9H11NO2 | [4][5][6] |

| Molecular Weight | 165.19 g/mol | [5] |

| IUPAC Name | This compound | [6] |

| Boiling Point | 406.6°C at 760 mmHg | [7] |

| Density | 1.197 g/cm³ | [7] |

| SMILES | C1=CC=C(C(=C1)CCC(=O)N)O | [3] |

| InChI Key | LDJLLJYEHWTXLF-UHFFFAOYSA-N | [6] |

Synthesis and Manufacturing

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available precursor.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established methods for amide synthesis.[]

Step 1: Activation of 3-(2-hydroxyphenyl)propionic acid

-

To a solution of 3-(2-hydroxyphenyl)propionic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add an activating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the conversion by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess activating agent under reduced pressure to yield the crude acid chloride.

Step 2: Amidation

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent.

-

Slowly add this solution to a cooled (0 °C) concentrated aqueous solution of ammonia (e.g., ammonium hydroxide, excess).

-

Stir the reaction mixture vigorously for 1-2 hours, allowing it to gradually warm to room temperature.

-

Monitor the reaction for the disappearance of the acid chloride by TLC.

-

Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Potential Biological Activity and Mechanism of Action (Inferred)

Direct studies on the biological activity of this compound are currently lacking in the scientific literature. However, the structural motifs present in the molecule, namely the hydroxyphenyl and propanamide groups, are found in various biologically active compounds. This allows for informed speculation on its potential pharmacological profile.

Inferences from Structurally Related Compounds

-

Antimicrobial and Antifungal Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to possess antimicrobial activity against multidrug-resistant bacteria and fungi.[9] The presence of the hydroxyphenyl moiety is often associated with antimicrobial properties.

-

Anticancer Potential: Research on N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of valproic acid, has demonstrated antiproliferative activity in various cancer cell lines.[10][11] This suggests that the N-(2-hydroxyphenyl)amide scaffold may be a promising starting point for the development of novel anticancer agents.

-

Anti-inflammatory Properties: Phenolic compounds, in general, are known for their antioxidant and anti-inflammatory effects. The 2-hydroxyphenyl group in the target molecule could potentially contribute to similar activities.

It is crucial to emphasize that these are inferred activities based on structural similarities, and dedicated biological evaluation of this compound is required to confirm any pharmacological effects.

Analytical and Quality Control

The characterization and quality control of this compound would rely on a combination of standard analytical techniques to confirm its identity, purity, and quantity.

Analytical Techniques

| Technique | Purpose | Expected Observations |

| 1H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the aromatic protons, the methylene protons of the propanamide chain, and the amide protons.[7] |

| 13C NMR | Confirmation of the carbon skeleton. | Resonances for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the propanamide chain.[12][13] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragment ions.[14] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amide, and the C=O stretch of the amide. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak with a specific retention time under defined chromatographic conditions. |

Step-by-Step HPLC Protocol for Purity Assessment (General Method)

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Run the sample and a blank. The purity is determined by the area percentage of the main peak.

Safety and Handling

Based on the available safety data for this compound, it should be handled with care in a laboratory setting.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Standard laboratory safety practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are recommended when handling this compound.

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure and basic chemical properties. While its synthesis can be readily achieved through established chemical reactions, there is a notable absence of published research on its biological activities and potential applications. The structural similarity to other bioactive molecules suggests that it may possess interesting pharmacological properties, particularly in the areas of antimicrobial and anticancer research.

Future research should focus on:

-

Developing and optimizing a robust synthesis protocol.

-

Conducting comprehensive in vitro and in vivo studies to evaluate its biological activity profile.

-

Investigating its mechanism of action if any significant biological activity is discovered.

-

Exploring its potential as a scaffold for the development of new therapeutic agents.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound.

References

- 1. Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. achmem.com [achmem.com]

- 4. rsc.org [rsc.org]

- 5. 22367-76-6 | this compound - Capot Chemical [capotchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0143798) [np-mrd.org]

- 13. hmdb.ca [hmdb.ca]

- 14. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Potential Therapeutic Uses of 3-(2-Hydroxyphenyl)propanamide

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic applications of 3-(2-Hydroxyphenyl)propanamide, a phenolic amide with significant, yet underexplored, pharmacological promise. While direct research on this specific molecule is nascent, a robust scientific rationale for its potential efficacy can be constructed through a detailed examination of its structural analogs and its carboxylic acid precursor, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid). This document synthesizes existing data on related compounds to forecast potential therapeutic utility in anti-inflammatory, antioxidant, and anticancer applications. We elucidate plausible mechanisms of action, including the modulation of the NF-κB signaling pathway for inflammation and histone deacetylase (HDAC) inhibition for oncology. Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic evaluation and validation of these hypothesized biological activities, designed for researchers and drug development professionals.

Introduction and Chemical Profile

This compound is an aromatic amide featuring a hydroxyphenyl group attached to a propanamide moiety. Its structure combines a phenolic hydroxyl group, known for its antioxidant and hydrogen-bonding capabilities, with an amide linkage, which is a common feature in many biologically active molecules. The inherent chemical properties of these functional groups suggest a high potential for interaction with biological targets.

The parent carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid (also known as melilotic acid), is a naturally occurring phenolic compound found in various plants and is a known human xenobiotic metabolite.[1][2][3] Melilotic acid itself has demonstrated antioxidant and anti-inflammatory properties, providing a strong foundational hypothesis that its amide derivative could exhibit similar or enhanced biological activities.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₁₁NO₂ | [4] |

| Molecular Weight | 165.19 g/mol | [4] |

| CAS Number | 22367-76-6 | N/A |

| Core Moieties | Phenolic Ring, Propanamide Group | N/A |

Rationale for Therapeutic Potential: A Structure-Activity Relationship (SAR) Perspective

The therapeutic potential of this compound is largely inferred from the established bioactivities of structurally related molecules. The presence of the phenolic amide scaffold is critical, as this class of compounds is known for a range of pharmacological effects.[5][6]

-

Anti-inflammatory and Antioxidant Analogs: General studies on phenolic amides confirm their capacity to scavenge free radicals and modulate inflammatory responses.[5][7][8] The phenolic hydroxyl group is a key contributor to antioxidant activity, while the overall structure can interfere with pro-inflammatory signaling cascades.[9]

-

Anticancer Analogs: The compound N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), which shares the N-(2-hydroxyphenyl)amide core, was specifically designed as a histone deacetylase (HDAC) inhibitor.[10] It has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, including notoriously difficult-to-treat triple-negative breast cancer.[10][11] This provides a compelling argument for investigating this compound as a potential anticancer agent, possibly acting through a similar mechanism.

This guide will now explore the most promising therapeutic avenues based on this analog-driven rationale.

Potential Therapeutic Application I: Anti-Inflammatory Agent

Chronic inflammation is a key pathological driver in a multitude of diseases. Phenolic compounds are well-recognized for their anti-inflammatory properties, often by interfering with the central inflammatory signaling pathway, Nuclear Factor-kappa B (NF-κB).[5][12]

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by an inflammatory signal (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[15][16]

We hypothesize that this compound, like other phenolic derivatives, can inhibit this pathway, potentially by suppressing the phosphorylation of IKK or IκBα.[17]

Experimental Validation Workflow: In Vitro and In Vivo Models

A two-tiered approach is essential for validation: an initial in vitro screen to confirm activity and elucidate the mechanism, followed by an in vivo model to establish preclinical efficacy.

3.2.1. Detailed Protocol: In Vitro Anti-inflammatory Screening

This protocol uses the well-established lipopolysaccharide (LPS)-stimulated macrophage model.[18]

-

Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control group. Incubate for 24 hours.

-

Nitric Oxide (NO) Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.[19]

-

-

Cytokine Measurement (ELISA):

-

Collect the supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.[20]

-

-

Self-Validation System:

-

Negative Control: Untreated, unstimulated cells to establish baseline levels.

-

Vehicle Control: LPS-stimulated cells treated with the vehicle (e.g., DMSO) to measure the maximum inflammatory response.

-

Positive Control: LPS-stimulated cells treated with a known anti-inflammatory agent (e.g., Dexamethasone) to validate the assay's responsiveness.

-

Cell Viability Control: Perform an MTT or similar viability assay in a parallel plate to ensure the observed effects are not due to cytotoxicity.

-

3.2.2. Detailed Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic model for evaluating acute anti-inflammatory activity.[21]

-

Animal Acclimatization: Acclimatize male Wistar rats (180-220g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide animals into groups (n=6):

-

Group I: Vehicle Control (e.g., 0.5% CMC solution).

-

Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III-V: Test groups with different doses of this compound (e.g., 25, 50, 100 mg/kg, p.o.).

-

-

Dosing: Administer the respective treatments orally (p.o.).

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr).

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group).

-

-

Self-Validation System: The inclusion of both a vehicle control (to establish the maximum inflammatory response) and a potent positive control like Indomethacin ensures the validity and sensitivity of the experimental model.

Potential Therapeutic Application II: Anticancer Agent

The potent anti-proliferative effects of the structurally related HDAC inhibitor, HO-AAVPA, provide a strong impetus to investigate this compound as a potential anticancer agent.[10][22]

Proposed Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. HDAC inhibitors (HDACis) reverse this effect, leading to the re-expression of these genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis.[23] The hydroxyphenyl and amide components of this compound may interact with the zinc-containing active site of HDAC enzymes, similar to other known HDACis.[24]

Experimental Validation Workflow: In Vitro Anticancer Screening

A multi-step in vitro workflow is required to determine cytotoxicity, confirm the mechanism of cell death, and directly measure HDAC inhibition.

4.2.1. Detailed Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability, to determine the compound's cytotoxic potency (IC₅₀).[25][26]

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa for cervical cancer or MDA-MB-231 for breast cancer) into a 96-well plate at an optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.[27]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) for 48 or 72 hours. Include vehicle (DMSO) and blank (medium only) controls.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).[28]

-

-

Self-Validation System: The use of vehicle controls (100% viability) and blank controls (background absorbance) is crucial. Comparing the results to a known anticancer drug (e.g., Doxorubicin) as a positive control will validate the sensitivity of the cell line and assay.

4.2.2. Detailed Protocol: Direct HDAC Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit HDAC enzyme activity.[29]

-

Assay Principle: Use a commercial fluorometric HDAC activity assay kit (e.g., from Cayman Chemical or Promega). These kits typically use a fluorogenic substrate that is deacetylated by an HDAC enzyme, allowing a developer to cleave the deacetylated substrate and release a fluorescent molecule.

-

Procedure:

-

In a 96-well plate, add recombinant human HDAC enzyme (e.g., HDAC1).

-

Add various concentrations of this compound. Include a known HDAC inhibitor like Trichostatin A (TSA) as a positive control and a vehicle control.

-

Add the fluorogenic HDAC substrate and incubate according to the manufacturer's protocol (e.g., 30 minutes at 37°C).

-

Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.

-

Measure fluorescence with a suitable plate reader.

-

-

Data Analysis: A decrease in fluorescence intensity in the presence of the compound indicates HDAC inhibition. Calculate the IC₅₀ for HDAC inhibition.

Summary and Future Directions

While direct evidence for the therapeutic utility of this compound is currently limited, a compelling, scientifically-grounded case can be made for its potential as a novel anti-inflammatory and anticancer agent. This assertion is built upon the known biological activities of its parent acid, melilotic acid, and, most notably, its structural analogs like the potent anticancer HDAC inhibitor HO-AAVPA.

The proposed mechanisms—inhibition of the NF-κB pathway for inflammation and HDAC inhibition for cancer—are plausible and, critically, testable. The detailed experimental workflows and protocols provided in this guide offer a clear and robust roadmap for researchers to systematically validate these hypotheses. Successful validation could position this compound as a promising lead compound for further preclinical and clinical development. Future work should also focus on its pharmacokinetic and toxicological profiles to fully assess its potential as a therapeutic agent.

References

- 1. Buy 3-(2-Hydroxyphenyl)propanoic acid | 495-78-3 [smolecule.com]

- 2. Melilotic acid | C9H10O3 | CID 873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. N-(2-hydroxyphenyl)propanamide | C9H11NO2 | CID 243658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(2-hydroxyphenyl)-2-propylpentanamide, a valproic acid aryl derivative designed in silico with improved anti-proliferative activity in HeLa, rhabdomyosarcoma and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Induces Apoptosis and Cell Cycle Arrest in Breast Cancer Cells, Decreasing GPER Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. purformhealth.com [purformhealth.com]

- 16. NF-κB - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ir.vistas.ac.in [ir.vistas.ac.in]

- 20. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. N-(2′-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), a histone deacetylase inhibitor, induces the release of nuclear HMGB1 and modifies ROS levels in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. N-(2′-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Inhibits HDAC1 and Increases the Translocation of HMGB1 Levels in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(2-Hydroxyphenyl)propanamide: A Technical Guide

Introduction

3-(2-Hydroxyphenyl)propanamide, with a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol , is a small molecule of interest in medicinal chemistry and drug development due to its structural motifs—a phenolic hydroxyl group and a propanamide side chain. These features suggest potential for various biological activities, making a thorough structural elucidation essential for its application in research. This guide provides a comprehensive analysis of the key spectroscopic data for this compound, offering insights into its structural characteristics through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following data and interpretations are based on high-quality predicted spectra due to the limited availability of published experimental data in the public domain. These predictions serve as a robust reference for researchers working with this compound, providing a foundational understanding of its spectroscopic signature.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of this compound with systematic atom numbering for NMR assignments is presented below.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data provide a detailed picture of the electronic environment of each nucleus.

Experimental Protocol (Typical Acquisition Parameters)

For the acquisition of high-resolution NMR spectra of this compound, the following experimental setup would be employed:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -NH₂).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | br s | 1H | Ar-OH |

| ~7.15 | dd | 1H | Ar-H (H6) |

| ~7.05 | td | 1H | Ar-H (H4) |

| ~6.85 | dd | 1H | Ar-H (H3) |

| ~6.75 | td | 1H | Ar-H (H5) |

| ~7.30 & ~6.80 | br s | 2H | -CONH₂ |

| ~2.80 | t | 2H | Ar-CH₂- (H7) |

| ~2.40 | t | 2H | -CH₂-CO (H8) |

¹H NMR Interpretation

The predicted ¹H NMR spectrum reveals several key features:

-

Aromatic Region (δ 6.7-7.2 ppm): The four protons on the ortho-substituted benzene ring are expected to appear as distinct multiplets due to their different electronic environments and coupling partners. The specific splitting patterns (doublet of doublets, triplet of doublets) arise from ortho and meta couplings.

-

Exchangeable Protons: The phenolic hydroxyl proton (Ar-OH) is anticipated to be a broad singlet at a downfield chemical shift, the exact position of which is highly dependent on solvent and concentration. Similarly, the two amide protons (-CONH₂) are expected to appear as two separate broad singlets due to restricted rotation around the C-N bond.

-

Aliphatic Chain (δ 2.4-2.8 ppm): The two methylene groups of the propanamide chain appear as triplets, a result of coupling to the adjacent methylene group. The methylene group attached to the aromatic ring (H7) is expected at a slightly more downfield position than the methylene group adjacent to the carbonyl (H8).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (C9) |

| ~154 | Ar-C-OH (C1) |

| ~130 | Ar-CH (C4) |

| ~128 | Ar-CH (C6) |

| ~125 | Ar-C (C2) |

| ~119 | Ar-CH (C5) |

| ~115 | Ar-CH (C3) |

| ~35 | -CH₂-CO (C8) |

| ~25 | Ar-CH₂- (C7) |

¹³C NMR Interpretation

The predicted ¹³C NMR spectrum is consistent with the proposed structure:

-

Carbonyl Carbon (δ ~174 ppm): The amide carbonyl carbon (C9) is characteristically found in the downfield region of the spectrum.

-

Aromatic Carbons (δ 115-154 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C1) is the most downfield among the aromatic signals due to the deshielding effect of the oxygen atom. The carbon to which the propyl chain is attached (C2) is also shifted downfield. The remaining four aromatic CH carbons appear in the typical aromatic region.

-

Aliphatic Carbons (δ 25-35 ppm): The two sp³ hybridized carbons of the propyl chain (C7 and C8) are observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol (Typical Acquisition Parameters)

-

Sample Preparation: The spectrum can be obtained from a solid sample using the KBr pellet method or from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H (phenolic) stretch |

| ~3350 & ~3180 | Medium | N-H (amide) stretches |

| ~3100-3000 | Medium | C-H (aromatic) stretch |

| ~2950-2850 | Medium | C-H (aliphatic) stretch |

| ~1650 | Strong | C=O (amide I band) stretch |

| ~1600 | Medium | N-H (amide II band) bend |

| ~1580, ~1490, ~1450 | Medium-Strong | C=C (aromatic) stretches |

| ~1250 | Strong | C-O (phenolic) stretch |

| ~750 | Strong | C-H (ortho-disubstituted) bend |

IR Interpretation

The predicted IR spectrum confirms the presence of the key functional groups:

-

O-H and N-H Stretching Region: A broad and intense absorption band between 3400 and 3200 cm⁻¹ is characteristic of the hydrogen-bonded phenolic O-H group. Overlapping with this, two distinct peaks for the N-H stretching of the primary amide are expected around 3350 and 3180 cm⁻¹.

-

Carbonyl Stretching: A very strong and sharp absorption band around 1650 cm⁻¹ is indicative of the amide carbonyl (Amide I band).

-

Amide II Band: The N-H bending vibration (Amide II band) is expected to appear around 1600 cm⁻¹.

-

Aromatic Region: Several sharp to medium intensity bands between 1600 and 1450 cm⁻¹ correspond to the C=C stretching vibrations within the benzene ring.

-

Fingerprint Region: A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of the phenol. A strong out-of-plane C-H bending vibration around 750 cm⁻¹ is indicative of ortho-disubstitution on the benzene ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Typical Acquisition Parameters)

-

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and creating a reproducible mass spectrum. Electrospray Ionization (ESI) would be suitable for determining the molecular weight with minimal fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

-

Data Acquisition: The instrument is scanned over a mass-to-charge (m/z) range of approximately 40-300 amu.

Predicted Mass Spectrometry Data (EI)

-

Molecular Ion (M⁺•): m/z = 165

-

Major Fragment Ions (m/z): 148, 120, 107, 91, 77

Mass Spectrometry Interpretation

The predicted mass spectrum would show a molecular ion peak at m/z 165, corresponding to the molecular weight of this compound. The fragmentation pattern can be rationalized as follows:

Caption: Plausible fragmentation pathway for this compound in EI-MS.

-

Loss of Ammonia (m/z 148): Fragmentation of the amide can lead to the loss of an ammonia radical, resulting in a peak at m/z 148.

-

McLafferty Rearrangement (m/z 120): A characteristic fragmentation for molecules with a carbonyl group and a gamma-hydrogen is the McLafferty rearrangement. This would lead to the loss of acetamide and the formation of a radical cation with m/z 120.

-

Benzylic Cleavage (m/z 107): Cleavage of the bond between the ethyl group and the aromatic ring can result in the formation of a hydroxytropylium ion or a related stable carbocation at m/z 107.

-

Further Fragmentation: The fragment at m/z 107 can lose a carbon monoxide molecule to give a fragment at m/z 79, or the tropylium ion at m/z 91 could be formed. The phenyl cation at m/z 77 is also a common fragment.

Conclusion

The predicted spectroscopic data for this compound provides a detailed and consistent structural profile. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the key hydroxyl, amide, and aromatic functional groups, and the mass spectrum provides the molecular weight and a logical fragmentation pattern. This comprehensive guide serves as a valuable resource for the identification and characterization of this compound in a research and development setting.

The Enigmatic Presence of 3-(2-Hydroxyphenyl)propanamide: A Technical Guide for Researchers

This technical guide delves into the scientific landscape surrounding 3-(2-Hydroxyphenyl)propanamide, a compound at the intersection of synthetic chemistry and speculative natural product research. While its confirmed presence in nature remains elusive, its structural relationship to known plant metabolites suggests a potential for discovery. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its plausible biosynthesis, established chemical synthesis, hypothetical isolation protocols, and predicted biological activities, fostering a foundation for future investigation.

Introduction: An Undiscovered Natural Product?

This compound is a phenolic amide whose existence as a natural product has not been definitively established in peer-reviewed literature. Its chemical structure, however, is closely related to a class of compounds known as hydroxycinnamic acid amides (HCAAs), which are widespread in the plant kingdom[1]. These naturally occurring amides are formed from precursors like p-coumaric acid and play significant roles in plant physiology and defense[1]. The corresponding carboxylic acid, 3-(2-Hydroxyphenyl)propanoic acid (also known as melilotic acid), is a known metabolite found in various plants and is also produced by gut microbiota from dietary polyphenols[2]. The structural proximity of this compound to these known natural compounds makes it a compelling target for natural product discovery.

A Plausible Biosynthetic Pathway

While a dedicated biosynthetic pathway for this compound has not been elucidated, a scientifically logical route can be proposed based on known biochemical reactions in plants. The most probable precursor is ortho-coumaric acid (2-coumaric acid), an isomer of the more common p-coumaric acid[3][4]. The proposed pathway involves two key steps: the reduction of the double bond in the acrylic acid side chain, followed by amidation.

Proposed Biosynthesis of this compound

Caption: Proposed biosynthetic pathway of this compound from phenylalanine.

The reduction of the double bond in coumaric acid derivatives is a known biological process, leading to the formation of hydrocinnamic acids. The subsequent amidation of the carboxylic acid group to form a primary amide is also a common enzymatic reaction in plant secondary metabolism.

Chemical Synthesis: A Validated Protocol

For researchers wishing to study the biological properties of this compound, chemical synthesis provides a reliable source of the compound. A general and effective method involves the conversion of the corresponding carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid, to the amide.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process: activation of the carboxylic acid, followed by reaction with an ammonia source.

Workflow for the Synthesis of this compound

Caption: General workflow for the chemical synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization.

-

Acid Chloride Formation:

-

To a solution of 3-(2-hydroxyphenyl)propanoic acid in a suitable anhydrous solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.

-

Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

-

Amidation:

-

Dissolve the crude acid chloride in an appropriate solvent (e.g., tetrahydrofuran).

-

Slowly add this solution to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

-

Hypothetical Isolation and Purification from a Natural Source

Should this compound be identified in a natural source, a standard phytochemical workflow for the isolation of moderately polar phenolic compounds would be applicable. The following is a hypothetical, yet scientifically sound, protocol.

Extraction and Fractionation Workflow

Workflow for Isolation of this compound

Caption: Hypothetical workflow for the isolation of this compound from a plant source.

Detailed Protocol and Rationale

-

Extraction:

-

Procedure: Macerate the dried and powdered plant material with methanol or a methanol/water mixture at room temperature for an extended period, or perform a more exhaustive extraction using a Soxhlet apparatus.

-

Rationale: Methanol is an effective solvent for extracting a broad range of secondary metabolites, including phenolic compounds of varying polarities.

-

-

Solvent Partitioning:

-

Procedure: Concentrate the crude extract and partition it successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

-

Rationale: This step fractionates the complex crude extract based on polarity. This compound, being a moderately polar compound, is expected to partition into the ethyl acetate fraction.

-

-

Chromatographic Separation:

-

Procedure: Subject the ethyl acetate fraction to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent can be employed.

-

Rationale: Silica gel chromatography separates compounds based on polarity, while Sephadex LH-20 separates based on size and polarity, both being effective for the purification of phenolic compounds.

-

-

Final Purification:

-

Procedure: Combine fractions containing the target compound (identified by TLC analysis) and subject them to preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.

-

Rationale: Preparative HPLC provides high-resolution separation, yielding a highly pure compound.

-

Predicted Biological Activities

While no specific biological activities have been reported for this compound, its structural features suggest several potential pharmacological effects based on the activities of related compounds.

| Predicted Activity | Rationale based on Structural Analogs |

| Antioxidant | The phenolic hydroxyl group is a key feature for radical scavenging activity, a property common to many phenolic compounds, including coumaric acids and their derivatives[3]. |

| Anti-inflammatory | Many phenolic compounds exhibit anti-inflammatory properties by modulating inflammatory pathways. |

| Antimicrobial | Cinnamic acid derivatives, including amides, have shown activity against various bacterial and fungal strains[4]. |

| Anticancer | Certain hydroxyphenyl derivatives have demonstrated antiproliferative effects on cancer cell lines. |

Conclusion and Future Directions

This compound represents an intriguing molecule that, while readily accessible through chemical synthesis, remains to be discovered in nature. This guide provides a framework for its potential biosynthesis, a practical method for its synthesis, and a hypothetical strategy for its isolation. Future research should focus on screening extracts from plants known to produce related phenolic compounds for the presence of this molecule. The synthesis of this compound will enable the systematic evaluation of its biological activities, which are predicted to be of interest in the fields of pharmacology and drug discovery. The exploration of this compound underscores the vast and still partially uncharted territory of natural product chemistry.

References

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 3-(2-Hydroxyphenyl)propanamide from 2-Hydroxycinnamic Acid

Abstract

This document provides a comprehensive guide to the synthesis of 3-(2-hydroxyphenyl)propanamide, a valuable scaffold in medicinal chemistry and materials science. The protocol outlines a robust and efficient two-step synthetic pathway commencing from the readily available precursor, 2-hydroxycinnamic acid. The methodology is designed for high fidelity and scalability in a standard laboratory setting. The first step involves the selective reduction of the α,β-unsaturated alkene in the starting material via catalytic transfer hydrogenation to yield the intermediate, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid). The second step details the amidation of this intermediate using a carbodiimide coupling agent to afford the target product. This guide emphasizes the rationale behind procedural choices, provides detailed, step-by-step protocols, and includes troubleshooting advice to ensure successful execution.

Scientific Rationale and Strategic Overview

The conversion of 2-hydroxycinnamic acid to this compound is most effectively achieved through a two-step process. This strategic decision is rooted in the chemoselectivity required to modify the starting material's functional groups.

-

Step 1: Selective Reduction. The primary challenge is the reduction of the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid and phenol moieties. Direct amidation of the unsaturated acid is often complicated by potential Michael additions or polymerization. Therefore, saturation of the alkene is the logical first step. Catalytic transfer hydrogenation is selected over traditional hydrogenation with gaseous H₂ for its operational simplicity and enhanced safety profile in a non-specialized laboratory environment.[1][2] This method utilizes a hydrogen donor in the presence of a palladium catalyst to achieve highly selective reduction of the alkene.[3][4]

-

Step 2: Amide Bond Formation. With the saturated intermediate, 3-(2-hydroxyphenyl)propanoic acid, in hand, the focus shifts to forming the primary amide. Direct reaction of a carboxylic acid with ammonia requires harsh conditions (high temperature and pressure) to drive the dehydration of the intermediate ammonium salt.[5][6] A superior approach for laboratory synthesis involves the activation of the carboxylic acid. We employ a carbodiimide-mediated coupling reaction. This method proceeds under mild conditions, is tolerant of the free phenolic hydroxyl group (avoiding the need for protection/deprotection steps), and generates high yields with a straightforward work-up.[7][8]

Overall Synthetic Pathway

The diagram below illustrates the two-step transformation from the starting material to the final product.

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Part A: Synthesis of 3-(2-Hydroxyphenyl)propanoic Acid (Intermediate)

This protocol employs a catalytic transfer hydrogenation to selectively reduce the alkene bond. Formic acid serves as the hydrogen donor.[2][9]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Hydroxycinnamic Acid | 164.16 | 5.00 g | 30.5 | Starting Material |

| Palladium on Carbon (10%) | - | 250 mg | - | Catalyst, 5 wt% loading |

| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Anhydrous Solvent |

| Triethylamine (Et₃N) | 101.19 | 17.0 mL | 122 | Base |

| Formic Acid (98%) | 46.03 | 5.8 mL | 152.5 | Hydrogen Donor |

Protocol: Step-by-Step

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxycinnamic acid (5.00 g, 30.5 mmol) and palladium on carbon (10% Pd/C, 250 mg).

-

Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the suspension gently.

-

Reagent Addition: In a separate beaker, carefully prepare a 5:2 molar mixture of formic acid and triethylamine. Cautiously add triethylamine (17.0 mL, 122 mmol) to formic acid (5.8 mL, 152.5 mmol). Note: This is an exothermic reaction; cool the beaker in an ice bath if necessary.

-

Initiating the Reaction: Slowly add the formic acid/triethylamine mixture to the reaction flask via a dropping funnel over 15 minutes.

-

Heating: Heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle.

-